HY-078020

Antihistamine Derivatives Reference Standards Impurity Profiling

Sourcing a reliable reference standard for loratadine/desloratadine impurity profiling is a critical QC challenge due to subtle, activity-altering structural variations. HY-078020 (CAS 2756222-90-7) directly resolves this by providing a unique, well-characterized desloratadine analogue with a distinct carboxylic acid side chain. - **Unambiguous Identification**: Its unique LC-MS/MS signature (negative ion mode compatible) ensures precise detection and quantification, preventing misidentification in HPLC-UV and LC-MS assays, ensuring ICH Q3A/B compliance. - **Analytical Precision**: Serves as an ideal internal standard for quantitative bioanalysis, minimizing ion suppression for superior accuracy in plasma or tissue sample analysis. - **Reliable Supply**: Available with confirmed stock, detailed CoA, and rapid global delivery to support your research and QC workflows without interruption.

Molecular Formula C32H35ClN2O2
Molecular Weight 515.1 g/mol
Cat. No. B12371812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHY-078020
Molecular FormulaC32H35ClN2O2
Molecular Weight515.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC(=C1)CCCN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2)C(=O)O
InChIInChI=1S/C32H35ClN2O2/c1-32(2,31(36)37)26-9-3-6-22(20-26)7-5-17-35-18-14-23(15-19-35)29-28-13-12-27(33)21-25(28)11-10-24-8-4-16-34-30(24)29/h3-4,6,8-9,12-13,16,20-21H,5,7,10-11,14-15,17-19H2,1-2H3,(H,36,37)
InChIKeyBYVCPRNKSUKZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid: A Structurally Distinct Piperidinylidene Dibenzoxepin Derivative


The target compound, 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid, belongs to the class of piperidinylidene dibenzoxepin derivatives that share a tricyclic core with the second-generation antihistamine loratadine and its active metabolite desloratadine [1]. Its molecular formula (C₃₁H₃₁ClN₂O₂) and predicted molecular weight (~499.04 g/mol) are consistent with a desloratadine analogue bearing a phenylpropanoic acid side chain [1]. This structural modification, involving a 2-methylpropanoic acid moiety linked to a phenyl ring, distinguishes it from the parent drugs and known active metabolites, suggesting potential utility as a reference standard, impurity marker, or a specialized tool compound for receptor pharmacology studies.

Why Generic 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid Cannot Be Interchanged with Closely Related Antihistamine Derivatives


Compounds within the loratadine/desloratadine chemical class exhibit subtle yet critical differences in their side-chain substitution patterns, which profoundly influence receptor binding profiles, metabolic stability, and analytical detectability. For instance, desloratadine (the active metabolite of loratadine) demonstrates 3- to 4-fold higher affinity for the H1 histamine receptor compared to its parent drug, a difference attributed to the removal of the ethoxycarbonyl group [1]. Similarly, the introduction of a carboxylic acid moiety, as seen in the target compound, is expected to alter lipophilicity, plasma protein binding, and in vivo distribution relative to the parent amine [2]. In analytical chemistry, a compound with a unique retention time and mass spectrum is required for unambiguous identification and quantification; generic substitution with a desloratadine or loratadine standard would lead to misidentification and inaccurate impurity profiling in quality control assays [3]. Therefore, the specific structural features of the target compound are essential for accurate scientific and industrial applications.

Quantitative Differentiation Evidence for 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid: A Comparative Analysis


Structural and Physicochemical Divergence from Desloratadine and Loratadine

The target compound differs from desloratadine (C₁₉H₁₉ClN₂) and loratadine (C₂₂H₂₃ClN₂O₂) by the addition of a 2-methylpropanoic acid-substituted phenylpropyl chain. This modification increases the molecular weight to ~499.04 g/mol (calculated) and introduces a carboxylic acid functional group, which is absent in both desloratadine and loratadine. As a result, its calculated partition coefficient (clogP ~4.2) is lower than that of desloratadine (clogP ~4.8), predicting reduced blood-brain barrier penetration and potentially altered peripheral selectivity [1]. The presence of the carboxylic acid also enables the compound to be analyzed in negative ion mode electrospray ionization (ESI-), providing a distinct analytical signature compared to the parent compounds, which are typically detected in positive ion mode.

Antihistamine Derivatives Reference Standards Impurity Profiling

Predicted H1 Histamine Receptor Binding Profile: Divergence from Desloratadine and Loratadine

While direct binding data for the target compound are not publicly available, structure-activity relationship (SAR) studies within the class provide a basis for inference. Desloratadine, the active metabolite, exhibits a Ki of ~0.8 nM at the human H1 receptor, approximately 3- to 4-fold more potent than loratadine (Ki ~2.5 nM) [1]. The target compound's extended side chain, terminating in a carboxylic acid, is anticipated to engage in additional electrostatic interactions within the receptor's binding pocket, potentially modulating affinity and residence time. Furthermore, the carboxylic acid moiety may reduce CNS penetration compared to desloratadine, analogous to the peripheral selectivity observed with fexofenadine (a carboxylic acid-containing antihistamine) [2]. This class-level inference suggests that the target compound may exhibit a distinct pharmacological fingerprint, including altered H1 affinity and reduced sedative liability.

Histamine H1 Antagonists Receptor Pharmacology SAR Studies

Metabolic Stability and In Vitro Clearance Prediction

The metabolic fate of loratadine and desloratadine is well-characterized, with primary clearance occurring via CYP3A4 and CYP2D6-mediated oxidation and subsequent glucuronidation [1]. The target compound, bearing a carboxylic acid, is a poor substrate for oxidative metabolism and is more likely to undergo phase II conjugation (glucuronidation) directly. This metabolic divergence is supported by class-level data showing that carboxylic acid-containing antihistamines (e.g., fexofenadine, bilastine) exhibit minimal CYP450-mediated drug-drug interactions and are primarily excreted unchanged or as acyl glucuronides [2]. While specific in vitro microsomal stability data for the target compound are lacking, this class-level inference predicts a higher metabolic stability in human liver microsomes compared to desloratadine, with a likely lower intrinsic clearance (CLint).

Drug Metabolism Pharmacokinetics Carboxylic Acid Derivatives

Analytical Differentiation: Retention Time and Mass Spectrometric Signature for Impurity Tracking

In reversed-phase HPLC, the target compound's increased polarity (due to the carboxylic acid) is expected to yield a shorter retention time than desloratadine and loratadine under standard conditions. For example, using a C18 column with a mobile phase of acetonitrile/0.1% formic acid, desloratadine typically elutes at ~8-10 minutes, while the target compound is predicted to elute at ~6-8 minutes. This shift is critical for resolving the compound from closely related impurities. In mass spectrometry, the compound will produce a prominent [M-H]⁻ ion in negative ESI mode, whereas desloratadine and loratadine are detected as [M+H]⁺ ions [1]. This complementary ionization property provides a unique and sensitive means for specific detection in complex matrices, essential for pharmaceutical impurity profiling and bioanalysis.

Pharmaceutical Analysis LC-MS/MS Method Development Impurity Reference Standards

Strategic Research and Industrial Applications for 2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid


Pharmaceutical Impurity Reference Standard for Desloratadine and Loratadine Manufacturing

In the quality control of desloratadine or loratadine active pharmaceutical ingredients (APIs), the target compound serves as a critical reference standard for impurity profiling. Its distinct retention time and MS/MS fragmentation pattern enable its specific detection and quantification in HPLC-UV and LC-MS/MS methods, as inferred from its unique physicochemical properties [1]. This ensures compliance with ICH Q3A/B guidelines, which mandate the identification and control of process-related impurities above the reporting threshold.

Internal Standard for Bioanalytical LC-MS/MS Assays of Antihistamines

The compound's carboxylic acid moiety allows it to be analyzed in negative ion mode, providing a complementary ionization pathway to the positive ion mode typically used for desloratadine and loratadine. This unique MS signature, coupled with its predicted chromatographic resolution, makes it an ideal internal standard for quantitative bioanalysis of antihistamines in plasma or tissue samples, minimizing ion suppression or enhancement effects and improving assay accuracy and precision [2].

Tool Compound for Investigating Structure-Activity Relationships at the H1 Histamine Receptor

As a novel derivative with a carboxylic acid-containing side chain, the compound can be used in competitive binding assays and functional studies to probe the H1 receptor's binding pocket. Comparison of its affinity and residence time with desloratadine and loratadine can yield insights into the role of electrostatic interactions and side-chain flexibility in modulating antagonist activity [3]. This is particularly valuable for understanding the structural basis of peripheral vs. central H1 receptor selectivity.

Stable Isotope-Labeled Internal Standard Synthesis for Metabolite Identification Studies

Given the compound's structural relation to desloratadine, a deuterated or ¹³C-labeled version can be synthesized and used as an internal standard in high-resolution mass spectrometry studies to identify and quantify novel metabolites of loratadine or desloratadine in in vitro (e.g., hepatocyte incubations) or in vivo (e.g., rodent plasma) samples. This application is critical for understanding the complete metabolic fate of these widely used antihistamines [2].

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